Ethyl 2,6-dibromo-4-fluorobenzoate
Overview
Description
Ethyl 2,6-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C(_9)H(_7)Br(_2)FO(_2) It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom The carboxylic acid group is esterified with ethanol, forming the ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dibromo-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzoic acid, followed by esterification. The synthetic route typically includes the following steps:
Bromination: 4-fluorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces bromine atoms at the 2 and 6 positions of the aromatic ring.
Esterification: The resulting 2,6-dibromo-4-fluorobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions with the use of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: The compound can be reduced to form the corresponding 2,6-dibromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized forms using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Common Reagents and Conditions
Nucleophilic Substitution: DMF or THF as solvents, nucleophiles like amines or thiols, mild heating.
Reduction: LiAlH(_4) or NaBH(_4) in anhydrous ether or THF, room temperature to mild heating.
Oxidation: KMnO(_4) or CrO(_3) in aqueous or acidic medium, room temperature to reflux conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.
Reduction: 2,6-dibromo-4-fluorobenzyl alcohol.
Oxidation: 2,6-dibromo-4-fluorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 2,6-dibromo-4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism by which ethyl 2,6-dibromo-4-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2,6-dibromo-4-fluorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2,4-dibromo-6-fluorobenzoate: Similar structure but with different bromine and fluorine substitution pattern, leading to different reactivity and applications.
Ethyl 2,6-dichloro-4-fluorobenzoate: Chlorine atoms instead of bromine, which may affect the compound’s chemical properties and biological activity.
Ethyl 2,6-dibromo-4-chlorobenzoate:
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2,6-dibromo-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVOLCHZQJUPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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